Emap-II 衍生的肽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Endothelial Monocyte-Activating Polypeptide-II (EMAP-II) is a proinflammatory cytokine that was first found in tumor cell supernatants . It is closely related or identical to the p43 auxiliary protein of the multisynthase complex, which is involved in protein synthesis . In vitro, EMAP-II induces procoagulant activity, increased expression of E- and P-selectins, and tumor necrosis factor receptor-1, and ultimately, programmed cell death (apoptosis) in cultured endothelial cells . It is also chemotactic for monocytes and neutrophils .

Synthesis Analysis

EMAP-II is a C-terminal domain of AIMP1/p43 . It is activated during apoptosis by cleavage of pro-EMAP through caspases . It enhances the recruitment of inflammatory cells by its chemotactic properties .

Molecular Structure Analysis

The cDNA sequence described by Kao et al. is consistent with a 34-kDa precursor molecule of 328 amino acid residues, which is proteolytically cleaved at a critical aspartate residue (Asp144) to produce an 18-kDa mature polypeptide . The structure analysis of dextran–protein complexes has shown that dextran’s binding affinity (ΔG Free) with AIMP1/p43 is − 17.6 kcal/mol, and − 14.9 kcal/mol with EMAP II .

Chemical Reactions Analysis

EMAP-II is upregulated during neointima formation in vivo . The adventitial inflammatory reaction is positively correlated to the extent of neointima formation and is significantly reduced by rapamycin . Rapamycin inhibits upregulation of EMAP-II and counteracts the pro-inflammatory effects of EMAP-II .

Physical And Chemical Properties Analysis

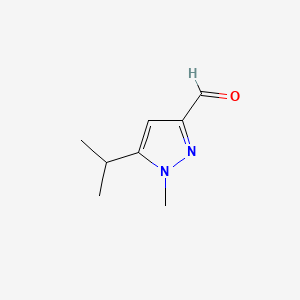

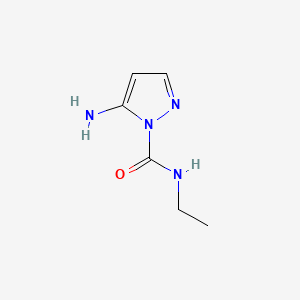

The molecular formula of EMAP-II-derived peptide is C81H142N26O22 and it has a molecular weight of 1832.16 .

科学研究应用

单核和多形核白细胞功能:EMAP II 调节内皮细胞、单核吞噬细胞和多形核白细胞的特性。它还在体内诱导急性炎症反应 (Kao 等,1994)。

在细胞凋亡中的作用:EMAP II 参与细胞凋亡过程。它的释放因缺氧条件而增强,并与其前体 pro-EMAP II 的裂解有关 (Knies 等,1998)。

抗肿瘤特性:EMAP II 与 tRNA 合成酶具有序列同源性,并具有促凋亡细胞因子活性。它的结构表明在抗肿瘤活动中起作用 (Kim 等,2000)。

神经系统中的炎症过程:EMAP II 参与神经系统的病理过程,促成炎症反应 (Guo 等,2007)。

Caspase-7 底物:EMAP II 由 caspase-7 处理,将细胞凋亡与炎症联系起来 (Behrensdorf 等,2000)。

对内皮细胞凋亡和肿瘤血管生成的影响:EMAP II 诱导内皮细胞凋亡并可能抑制肿瘤血管生成 (Berger 等,2000)。

肿瘤血管的协同损伤:低剂量的 EMAP II 与靶向肿瘤坏死因子-α 结合可以抑制淋巴瘤和黑色素瘤的生长 (Crippa 等,2008)。

干扰 VEGF 诱导的促血管生成信号:EMAP II 抑制 VEGF 信号,可能解释了其抗肿瘤活性并为抗 VEGF 治疗提供了策略 (Awasthi 等,2009)。

作用机制

EMAP-II causes a dose-dependent inhibition of proliferation and apoptosis in Jurkat T cells and mitogen-activated peripheral blood mononuclear cells . Coculture with DLD-1 colorectal cancer cells or media conditioned by these cells induces apoptosis in Jurkat cells, which is partially reversed by antibodies against EMAP-II . EMAP-II causes NOS-dependent pulmonary artery vasodilation .

安全和危害

未来方向

Therapeutic peptides have made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This has helped to overcome the inherent drawbacks of peptides and has allowed the continued advancement of this field . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to be valuable and challenging .

属性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H142N26O22/c1-14-42(9)61(105-69(119)52(24-20-32-92-81(88)89)97-70(120)53(33-39(3)4)100-72(122)55(36-59(112)113)101-71(121)54(34-40(5)6)99-66(116)51(23-19-31-91-80(86)87)98-73(123)57(38-108)103-64(114)44(11)83)74(124)93-37-58(111)95-49(22-18-30-90-79(84)85)68(118)106-62(43(10)15-2)76(126)104-60(41(7)8)75(125)107-63(46(13)109)77(127)94-45(12)65(115)96-50(21-16-17-29-82)67(117)102-56(78(128)129)35-47-25-27-48(110)28-26-47/h25-28,39-46,49-57,60-63,108-110H,14-24,29-38,82-83H2,1-13H3,(H,93,124)(H,94,127)(H,95,111)(H,96,115)(H,97,120)(H,98,123)(H,99,116)(H,100,122)(H,101,121)(H,102,117)(H,103,114)(H,104,126)(H,105,119)(H,106,118)(H,107,125)(H,112,113)(H,128,129)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t42-,43-,44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,60-,61-,62-,63-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUKYFHKFHPYMT-JJRSMFPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H142N26O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1832.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。